molecular formula C25H20F6N2O3 B4332167 2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE

2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE

Cat. No.: B4332167
M. Wt: 510.4 g/mol
InChI Key: CUQGKKWZWWYIPZ-UHFFFAOYSA-N
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Description

2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexafluoropropoxy group, a benzoyl group, and a phenylethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(1,2,2,3,3,3-hexafluoropropoxy)benzoic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with N-(2-phenylethyl)benzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with hexafluoropropoxy groups. Examples include:

  • N-(2-phenylethyl)benzamide
  • 4-(1,2,2,3,3,3-hexafluoropropoxy)benzoic acid

Uniqueness

The uniqueness of 2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F6N2O3/c26-23(24(27,28)25(29,30)31)36-18-12-10-17(11-13-18)21(34)33-20-9-5-4-8-19(20)22(35)32-15-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGKKWZWWYIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
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2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
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2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
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2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
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2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
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2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE

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